molecular formula C10H8N2O3 B1442042 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1190313-55-3

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B1442042
M. Wt: 204.18 g/mol
InChI Key: HGLDDCHTXUAXIS-UHFFFAOYSA-N
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Description

Pyrrolopyridine derivatives are a class of nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They are known to possess diverse biological activities and are considered potential sources of biologically active compounds .


Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives typically includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is not available in the sources I found.


Chemical Reactions Analysis

Pyrrolopyridine derivatives are known to exhibit diverse biological activities, which suggests they may undergo a variety of chemical reactions . The specific chemical reactions of “3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” are not available in the sources I found.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for the synthesis of various heterocyclic compounds using derivatives similar to "3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid." For example, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid demonstrates the compound's utility in generating complex molecular architectures (Lichitsky et al., 2010). Similarly, the convenient synthesis method of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles from N-Boc-protected 5-formyl-1H-pyrazol-4-amines showcases the compound's versatility in organic synthesis (Yakovenko et al., 2019).

Supramolecular Synthons

The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids reveals the importance of "3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid" derivatives in understanding and engineering molecular assemblies. The analysis demonstrates how these compounds participate in forming hydrogen-bonded networks, crucial for designing materials with specific properties (Vishweshwar et al., 2002).

Transformations to Dihydropyridines and Pyrroles

The transformation of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates into a series of β-pyrrolylalkenes and their use as synthons for polysubstituted 4-(1H-pyrrol-3-yl)-1,4-dihydropyridines underlines the compound's role in synthesizing complex nitrogen-containing systems. This exemplifies the compound's potential in medicinal chemistry and drug discovery (Štětinová et al., 2005).

Heterocyclic Compound Libraries

The development of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and other heterocycles, by Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles, further demonstrates the broad applicability of "3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid" derivatives in creating diverse chemical libraries. Such libraries are valuable for high-throughput screening in drug discovery and development (Volochnyuk et al., 2010).

Future Directions

Pyrrolopyridine derivatives are considered attractive scaffolds for drug discovery research due to their diverse biological activities . Therefore, future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-7(10(14)15)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLDDCHTXUAXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180623
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

CAS RN

1190313-55-3
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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